molecular formula C15H15NO5S B2716694 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 327072-98-0

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B2716694
CAS RN: 327072-98-0
M. Wt: 321.35
InChI Key: ZUZRRPADJRWWIE-UHFFFAOYSA-N
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Description

“3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid” is a synthetic compound . It has a molecular weight of 321.35 . The IUPAC name for this compound is 3-[(2-methoxyanilino)sulfonyl]-4-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Bioactive Compounds Synthesis

Research has explored the synthesis of various bioactive compounds, including bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, like 3-bromo-5-hydroxy-4-methoxybenzoic acid, are investigated for potential applications in treating human cancer and microbial infections, although some have been found inactive against certain cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical Synthesis and Reactions

Studies have been conducted on organophosphorus compounds, demonstrating simple new routes to phosphorins from benzoic acid derivatives, highlighting the compound's utility in complex chemical synthesis processes (El‐Barbary & Lawesson, 1981).

Proton Exchange Membranes

In the field of materials science, 3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid derivatives have been used in developing proton exchange membranes for fuel cell applications. These polymers, characterized for their water uptake and proton transport properties, show promising potential in energy conversion technologies (Kim, Robertson & Guiver, 2008).

Marine-Derived Fungal Compounds

The compound has been isolated from marine-derived fungi, such as Aspergillus carneus. These derivatives exhibit strong antioxidant activities, indicating their potential for use in pharmaceuticals and nutraceuticals (Xu et al., 2017).

Enzymatic Studies

Research in enzymology has used derivatives of this compound to study substrate interactions with enzymes, such as the O-demethylating enzyme system in Pseudomonas putida. These studies enhance understanding of microbial metabolism and may have implications in biotechnology (Bernhardt et al., 1973).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-8-11(15(17)18)9-14(10)22(19,20)16-12-5-3-4-6-13(12)21-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZRRPADJRWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid

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